molecular formula C26H25N3O3S2 B282876 N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide

Numéro de catalogue B282876
Poids moléculaire: 491.6 g/mol
Clé InChI: RXVHUCCOLNCBPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied in the field of neuroscience. ESI-09 has been shown to have a potent inhibitory effect on the activity of the small GTPase RhoA, which plays a crucial role in regulating the actin cytoskeleton and cellular morphology.

Mécanisme D'action

The mechanism of action of ESI-09 involves the inhibition of RhoA activity. RhoA is a small GTPase that regulates the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to a number of beneficial effects in various neurological disorders, including increased axonal regeneration and improved functional recovery.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a number of biochemical and physiological effects in various neurological disorders. Inhibition of RhoA activity by ESI-09 results in a decrease in actin stress fiber formation and an increase in neurite outgrowth. This leads to increased axonal regeneration and improved functional recovery in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the field of neuroscience and has been shown to have a potent inhibitory effect on the activity of RhoA. This makes it a promising candidate for the treatment of various neurological disorders. One limitation is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that it has a relatively short half-life, which may limit its effectiveness in some experiments.

Orientations Futures

There are several future directions for the study of ESI-09. One direction is to investigate its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential side effects. Overall, ESI-09 is a promising candidate for the treatment of various neurological disorders, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of ESI-09 involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-ethoxyaniline with 2-bromoethyl ethyl sulfide to form 2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)aniline. This intermediate is then reacted with 2-bromo-1,3-benzothiazole to form the final product, ESI-09. The synthesis of ESI-09 has been reported in several scientific publications and has been validated by multiple research groups.

Applications De Recherche Scientifique

ESI-09 has been extensively studied in the field of neuroscience, where it has been shown to have a potent inhibitory effect on the activity of RhoA. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and cellular morphology. Inhibition of RhoA activity by ESI-09 has been shown to have a number of beneficial effects in various neurological disorders, including spinal cord injury, traumatic brain injury, and stroke. ESI-09 has also been shown to have a protective effect on neurons in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

Formule moléculaire

C26H25N3O3S2

Poids moléculaire

491.6 g/mol

Nom IUPAC

N-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H25N3O3S2/c1-2-32-22-11-7-6-10-20(22)28-25(31)17-33-26-29-21-14-13-19(16-23(21)34-26)27-24(30)15-12-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,27,30)(H,28,31)

Clé InChI

RXVHUCCOLNCBPC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

SMILES canonique

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.